ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are significant in both natural products and synthetic pharmaceuticals due to their diverse biological activities and structural versatility . This compound, characterized by its unique cyclohexyl and methoxy substituents, is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the cyclohexyl and methoxy groups. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, influencing biological pathways. The cyclohexyl and methoxy groups may enhance its binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Shares the indole core but lacks the cyclohexyl and methoxy groups.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives. Its structural features make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-23-19(21)18-13(2)20(14-8-6-5-7-9-14)17-11-10-15(22-3)12-16(17)18/h10-12,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJBMHIZTOTMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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